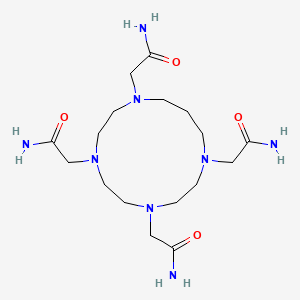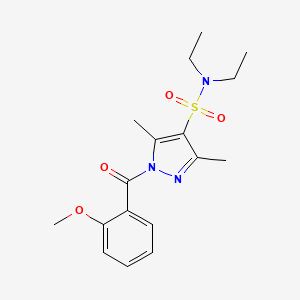![molecular formula C6H5FN4O4S B3201715 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid CAS No. 1020251-55-1](/img/structure/B3201715.png)
8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid
Overview
Description
8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 8th position, a methoxy group at the 5th position, and a sulfonic acid group at the 2nd position of the triazolopyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors, such as 5-amino-1,2,4-triazole and 2-chloro-5-fluoropyrimidine, under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the corresponding hydroxyl derivative using methyl iodide in the presence of a base like potassium carbonate.
Sulfonation: The sulfonic acid group can be introduced by sulfonation of the triazolopyrimidine derivative using chlorosulfonic acid or sulfur trioxide in an appropriate solvent
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:
Bulk Synthesis: Large-scale synthesis of the triazolopyrimidine core using automated reactors.
Purification: Purification of the intermediate compounds through crystallization or chromatography.
Final Product Isolation: Isolation of the final product by precipitation or extraction, followed by drying and packaging
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazolopyrimidine derivatives.
Substitution: The fluorine atom and methoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted triazolopyrimidine derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.
Substitution: Amines, thiols; polar aprotic solvents; elevated temperatures
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Reduced triazolopyrimidine derivatives.
Substitution Products: Substituted triazolopyrimidine derivatives
Scientific Research Applications
8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Agrochemicals: The compound is used as an intermediate in the synthesis of herbicides and fungicides.
Biological Studies: It serves as a probe for studying enzyme inhibition and receptor binding in biochemical assays.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of various enzymes, including kinases and phosphodiesterases, by binding to their active sites and blocking their catalytic activity.
Receptor Binding: It binds to specific receptors, such as adenosine receptors, modulating their signaling pathways and exerting pharmacological effects
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione
- 2-Chlorosulfonyl-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine
- 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylic acid
Uniqueness
8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility in water and its ability to form strong interactions with biological targets, making it a valuable compound in medicinal and agrochemical research .
Properties
IUPAC Name |
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4O4S/c1-15-6-8-2-3(7)4-9-5(10-11(4)6)16(12,13)14/h2H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOUXUCGJUVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B3201639.png)
![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)

![(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3201677.png)
![5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile](/img/structure/B3201686.png)
![5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile](/img/structure/B3201691.png)
![1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole](/img/structure/B3201692.png)


![2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE](/img/structure/B3201711.png)




